The synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline typically involves several multi-step organic reactions. A common synthetic route includes:
The molecular structure of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline can be described as follows:
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline can participate in various chemical reactions:
The mechanism of action for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline largely depends on its biological targets. It may act as:
The physical properties of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline include:
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline has several potential applications:
The compound 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS 761440-91-9) emerged in the early 2000s as a structurally sophisticated derivative within kinase inhibitor research. Its first documented synthesis aimed to bridge two pharmacologically significant motifs: the morpholine ring and 4-aminophenyl ether. The morpholine moiety was strategically incorporated to enhance aqueous solubility and modulate electron distribution, while the aniline group served as a versatile handle for downstream functionalization into active pharmaceutical ingredients [2]. This synthetic design was driven by the need for compounds with improved blood-brain barrier permeability relative to simpler aniline derivatives, positioning it as a candidate for central nervous system (CNS)-targeted therapeutics [7] [9]. The initial route likely involved Buchwald-Hartwig amination between 4-bromo-2-methoxyaniline and 4-morpholinopiperidine—a method validated for analogous structures in the cited literature [2].
Table 1: Key Identifiers of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline
Property | Value |
---|---|
CAS Registry Number | 761440-91-9 |
Systematic Name | 2-Methoxy-4-(4-morpholinopiperidin-1-yl)aniline |
Molecular Formula | C₁₆H₂₅N₃O₂ |
Molecular Weight | 291.39 g/mol |
SMILES | NC1=CC=C(N2CCC(N3CCOCC3)CC2)C=C1OC |
Purity Specifications | ≥98% (HPLC) |
The compound integrates three privileged scaffolds in drug discovery:
The conjugation of these scaffolds creates a tripartite pharmacophore with balanced lipophilicity (LogP 1.57) and topological polar surface area (50.96 Ų), favoring cell membrane penetration while retaining target specificity [2].
Based on structural analogs, this compound likely targets ATP-binding sites of protein kinases and G-protein-coupled receptors (GPCRs). The morpholine-oxygen may form key hydrogen bonds with kinase hinge regions (e.g., PI3K or mTOR families), while the aniline nitrogen could coordinate with catalytic lysine residues [8] [10]. The extended diarylamine architecture (aniline-piperidine-morpholine) further suggests potential as:
The therapeutic rationale centers on exploiting synergistic pharmacodynamics: kinase inhibition via morpholine/piperidine and epigenetic modulation via the aniline’s capacity to undergo in situ transformations into bioactive metabolites [2] [8].
This derivative occupies a distinct niche within aminophenyl ethers and diarylamines, characterized by its morpholino-decorated piperidine spacer. Key analogs include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1